6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO It is a derivative of 2,3-dihydro-1H-inden-1-one, where the hydrogen atoms at positions 6 and 5 are replaced by a chlorine atom and a methyl group, respectively
Scientific Research Applications
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, such as the synthesis of specialty chemicals and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6-chloro-5-methylindan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the cyclization of a suitably substituted phenylpropanoic acid derivative. This method may involve the use of strong acids or bases to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-substituted-5-methyl-2,3-dihydro-1H-inden-1-one derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
The compound’s structural features, such as the presence of a chlorine atom and a ketone group, contribute to its binding affinity and specificity for target molecules. Understanding these interactions at the molecular level is crucial for optimizing the compound’s efficacy and safety in therapeutic applications.
Comparison with Similar Compounds
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group at position 5, which may affect its chemical reactivity and biological activity.
5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at position 6, which may influence its interactions with biological targets.
2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents, serving as a reference for understanding the effects of chlorine and methyl substitutions.
The presence of both chlorine and methyl groups in this compound imparts unique properties, making it distinct from its analogs. These substitutions can enhance its stability, reactivity, and potential biological activity, highlighting its significance in various research and industrial applications.
Properties
IUPAC Name |
6-chloro-5-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWOKGOZBZOPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582458 | |
Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919078-00-5 | |
Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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